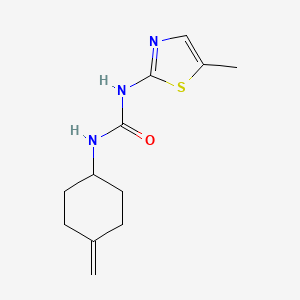

2-((tert-Butoxycarbonyl)amino)but-3-enoic acid

Overview

Description

2-((tert-Butoxycarbonyl)amino)but-3-enoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Mechanism of Action

Target of Action

It is known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system and has various targets including NMDA receptors and glycine transporters .

Mode of Action

It is known that this compound can be used in the synthesis of dipeptides . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Biochemical Pathways

As a derivative of glycine, it may influence the pathways where glycine is involved, such as the glycinergic neurotransmission and the synthesis of proteins .

Result of Action

It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Action Environment

It is known that the compound should be stored in a sealed, dry environment at 2-8°c for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)but-3-enoic acid typically involves the protection of the amino group of but-3-enoic acid with a tert-butoxycarbonyl group. One common method involves the reaction of but-3-enoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)but-3-enoic acid undergoes various chemical reactions, including:

Oxidation: The double bond in the but-3-enoic acid moiety can be oxidized to form epoxides or diols.

Reduction: The double bond can be reduced to form saturated derivatives.

Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.

Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

Epoxides: and from oxidation reactions.

Saturated amino acids: from reduction reactions.

Free amino acids: from Boc deprotection.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)but-3-enoic acid is widely used in scientific research, particularly in:

Chemistry: As a building block in the synthesis of peptides and other complex molecules.

Biology: In the study of enzyme-substrate interactions and protein synthesis.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of fine chemicals and as an intermediate in various chemical processes

Comparison with Similar Compounds

Similar Compounds

- 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid

- 2-((tert-Butoxycarbonyl)amino)butanoic acid

- 2-((tert-Butoxycarbonyl)amino)propanoic acid

Uniqueness

2-((tert-Butoxycarbonyl)amino)but-3-enoic acid is unique due to its specific structure, which includes a double bond in the but-3-enoic acid moiety. This structural feature allows it to undergo specific reactions, such as epoxidation and reduction, which are not possible with its saturated analogs .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h5-6H,1H2,2-4H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHZVVBUNVWRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171077-04-6 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}but-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2703516.png)

![2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B2703518.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2703521.png)

![N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2703525.png)

![(Z)-4-cyano-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2703530.png)

![N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2703531.png)

![6-(2-Chlorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2703535.png)